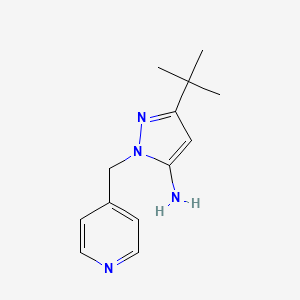
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803592-20-2 . It has a molecular weight of 256.2 and its IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a solid . It has a molecular weight of 256.2 . The compound’s IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The InChI code for the compound is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H .Applications De Recherche Scientifique
Antimicrobial Activity
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride: has been studied for its potential as an antimicrobial agent. The thiazole moiety is known to possess significant antimicrobial properties, which can be harnessed in the development of new therapeutic agents . This compound could be a precursor in synthesizing drugs targeting resistant bacterial strains.
Antifungal Applications
Similar to its antimicrobial properties, this compound also shows promise in antifungal applications. The thiazole ring is a common feature in many antifungal agents, and modifications to this core structure can lead to the development of potent antifungal drugs .
Antitumor and Cytotoxic Effects
Thiazole derivatives, including N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride , have been explored for their antitumor and cytotoxic activities. They have shown efficacy against various human tumor cell lines, making them candidates for anticancer drug development .
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazole compounds is well-documented. As such, N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be utilized in the synthesis of new anti-inflammatory medications, potentially with fewer side effects than current treatments .
Neuroprotective Effects
Thiazoles are known to exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may uncover new pathways for the development of drugs to protect neural tissue .
COX Inhibition
Research has indicated that thiazole derivatives can act as COX inhibitors, which are important in the treatment of pain and inflammationN-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could contribute to the creation of new COX inhibitors with improved efficacy and safety profiles .
Antiviral Properties
The thiazole ring is present in several antiviral drugs, suggesting that N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride might be used in antiviral drug discovery. Its potential applications could include treatments for HIV or other viral infections .
Chemical Synthesis and Catalysis
Beyond biomedical applications, this compound can also play a role in chemical synthesis and catalysis. Its structure could be integral in the development of new catalysts or synthetic pathways for producing complex molecules .
Safety And Hazards
Propriétés
IUPAC Name |
N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABIESFZJSTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CS2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)






![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)





